6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide
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Overview
Description
6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide is a member of quinolines and an aromatic amide.
Scientific Research Applications
Polymorphic Modifications and Properties
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound closely related to the one , has been identified to possess strong diuretic properties, potentially serving as a new hypertension remedy. Two polymorphic modifications of this compound have been studied, revealing different levels of molecular organization and interaction energies in the crystal phase. These modifications suggest potential variations in the physical properties and solubility of the compound, which are crucial in the formulation of drugs and pharmaceuticals (Shishkina et al., 2018).
Potential Therapeutic Applications
Sulfamoyl-4-oxoquinoline-3-carboxamides, including structures similar to 6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide, have been synthesized for potential therapeutic use. Specifically, these compounds have been explored as correctors of defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This suggests potential applications in treating cystic fibrosis, particularly in correcting chloride channel dysfunctions (Suen et al., 2006).
Synthesis and Chemical Behavior
Efficient strategies for the solution-phase parallel synthesis of libraries of quinoline derivatives, including compounds structurally related to this compound, have been described. These methodologies involve the Pfitzinger reaction and sulfochlorination, highlighting the compound’s versatility and potential for generating a wide array of derivatives. This synthetic versatility is critical for drug development and the exploration of new therapeutic agents (Ivachtchenko et al., 2005).
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-[(2-ethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O5S/c1-2-15-6-3-4-8-20(15)26-32(29,30)17-9-10-21-18(12-17)22(27)19(14-24-21)23(28)25-13-16-7-5-11-31-16/h3-12,14,26H,2,13H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
AGDUKHOZICPDPX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=CO4 |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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